HMG-CoA Reductase Inhibition vs. Statin Controls
The compound was tested for inhibitory activity against rat hepatic microsomal HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis and a key therapeutic target for statin drugs [1]. In this assay, 4-(2,5-dihydroxyphenyl)butanoic acid lacked significant inhibitory activity, distinguishing it from known statin-class HMG-CoA reductase inhibitors such as lovastatin (IC50 ~2-11 nM) and atorvastatin (IC50 ~8 nM) [1] [2]. This negative result provides definitive guidance: the compound should not be procured or selected for applications requiring HMG-CoA reductase inhibition.
| Evidence Dimension | HMG-CoA reductase inhibitory activity |
|---|---|
| Target Compound Data | Lacked significant inhibitory activity |
| Comparator Or Baseline | Lovastatin: IC50 ~2-11 nM; Atorvastatin: IC50 ~8 nM |
| Quantified Difference | Target compound shows no measurable inhibition vs. nanomolar-range inhibition for statin comparators |
| Conditions | Rat hepatic microsomal HMG-CoA reductase assay |
Why This Matters
This negative result definitively excludes the compound from applications targeting HMG-CoA reductase, preventing wasted procurement and experimental effort in cholesterol biosynthesis research.
- [1] BindingDB. ChEMBL_80637 (CHEMBL692515): Compound tested for inhibitory activity against rat hepatic microsomal HMG-CoA reductase; lacked significant inhibitory activity. View Source
- [2] Istvan ES, Deisenhofer J. Structural mechanism for statin inhibition of HMG-CoA reductase. Science. 2001;292(5519):1160-1164. View Source
